5-HT2A Binding Affinity Comparison: Ritanserin vs. Ketanserin vs. Risperidone vs. MDL100907 (Standardized Panel)
In a standardized head-to-head panel using recombinant human 5-HT2A receptors expressed in heterologous cell systems, ritanserin (Ki = 0.22 nM) demonstrates higher binding affinity than ketanserin (Ki = 1.13 nM) and risperidone (Ki = 0.30 nM), though lower than the ultra-selective MDL100907 (Ki = 0.47 nM) [1]. A separate cross-study comparison from the JPET dataset reports ritanserin Ki = 0.85 nM vs. ketanserin Ki = 3.16 nM for 5-HT2A, representing a 3.7-fold affinity advantage [2].
| Evidence Dimension | 5-HT2A receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | Ritanserin: 0.22 nM (PDSP panel); 0.85 nM (JPET dataset) |
| Comparator Or Baseline | Ketanserin: 1.13 nM (PDSP); 3.16 nM (JPET). Risperidone: 0.30 nM. MDL100907: 0.47 nM. |
| Quantified Difference | Ritanserin exhibits 5.1-fold higher affinity vs. ketanserin in PDSP panel; 3.7-fold higher in JPET dataset. |
| Conditions | Recombinant human 5-HT2A receptors; antagonist radioligand binding; heterologous cell expression systems. |
Why This Matters
Higher binding affinity at 5-HT2A enables lower experimental concentrations to achieve receptor occupancy, reducing off-target exposure in vitro assays.
- [1] PDSP Ki Database. National Institute of Mental Health Psychoactive Drug Screening Program. Comparative Ki values for 5-HT2A antagonists. Data compiled in PMC9252399 Table 1. View Source
- [2] JPET Data Supplement. In vitro binding comparison of MDL100907, ketanserin, and ritanserin at 5-HT2A receptors. View Source
